ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate
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Overview
Description
Ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiazolidinone ring, which is known for its diverse biological activities .
Preparation Methods
The synthesis of ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole-4-acetate with various aldehydes under acidic or basic conditions . Industrial production methods often utilize the Fischer esterification process, which involves the reaction of an acid with an alcohol in the presence of an acid catalyst .
Chemical Reactions Analysis
Ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and thiazolidinone moieties Major products formed from these reactions include alcohols, acids, and substituted thiazolidinones.
Scientific Research Applications
Ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets. It primarily acts by inhibiting enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition leads to the disruption of bacterial cell wall formation, resulting in cell death. Additionally, the compound’s anticancer activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma.
2-Imino-4-thiazolidinone derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities, including antimicrobial and anticancer properties. The uniqueness of this compound lies in its specific structural features that confer a broad spectrum of biological activities and its potential for diverse applications in various fields
Properties
Molecular Formula |
C15H16N2O5S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C15H16N2O5S/c1-3-21-13(18)8-22-10-5-4-9(6-11(10)20-2)7-12-14(19)17-15(16)23-12/h4-7H,3,8H2,1-2H3,(H2,16,17,19)/b12-7+ |
InChI Key |
KGSKTLMBOLPOTC-KPKJPENVSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=N)S2)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |
Origin of Product |
United States |
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